Anagrelide hydrochloride monohydrate

概要

説明

Anagrelide hydrochloride monohydrate is a novel imidazoquinazoline compound initially developed as an inhibitor of platelet aggregation. It was later found to be effective as a platelet-lowering agent, particularly for the treatment of essential thrombocythaemia (ET). ET is a chronic myeloproliferative disorder characterized by an elevated platelet count due to the autonomous clonal proliferation of bone marrow megakaryocytes .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of anagrelide hydrochloride monohydrate involves the synthesis of the anagrelide base, followed by its conversion to the hydrochloride monohydrate form. One method involves suspending anagrelide base in a suitable solvent and contacting the suspension with a solution of hydrochloric acid in 2-propanol at ambient temperature . Another method uses acetonitrile/ethereal HCl as the solvent/salt-forming acid system to produce anagrelide hydrochloride from the anagrelide free base .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of ether as an anti-solvent in the crystallization process is avoided due to the risk of explosion, and acetonitrile is less preferred due to its classification as a class 2 solvent .

化学反応の分析

Types of Reactions: Anagrelide hydrochloride monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Typically employs reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Utilizes reagents such as halogens or alkylating agents under specific conditions.

Major Products: The major products formed from these reactions include various derivatives of the imidazoquinazoline structure, which may have different pharmacological properties .

科学的研究の応用

Indications and Clinical Use

Anagrelide hydrochloride monohydrate is indicated for:

- Reduction of elevated platelet counts : Particularly in high-risk patients with essential thrombocythemia who are intolerant to other therapies or have not achieved acceptable platelet levels .

- Management of thrombo-hemorrhagic events : It helps alleviate symptoms associated with high platelet counts, such as thrombo-hemorrhagic complications .

Patient Selection Criteria

High-risk essential thrombocythemia patients typically exhibit one or more of the following characteristics:

- Age ≥ 60 years

- Platelet count ≥ 1,000 x 10^9/L

- History of thrombo-hemorrhagic events

- Severe vascular risk factors .

Pharmacological Profile

Anagrelide acts primarily through the inhibition of phosphodiesterase 3A (PDE3A), although its platelet-lowering effects are not directly linked to this inhibition. It has demonstrated a favorable pharmacokinetic profile with approximately 70% bioavailability when administered orally. Peak plasma concentrations are reached within one hour under fasting conditions .

Efficacy and Safety

Clinical studies have established Anagrelide's efficacy in reducing platelet counts more effectively than traditional treatments such as hydroxyurea and busulfan. A significant advantage is its tolerability profile, which may lead to better patient adherence to treatment regimens .

Clinical Study Insights

A notable bioequivalence study compared this compound formulations, demonstrating that the pharmacokinetic parameters (AUC and Cmax) were within the acceptable bioequivalence range (0.80 – 1.25), confirming its therapeutic equivalence to established formulations like Xagrid .

Case Studies

Several case studies highlight the clinical effectiveness of Anagrelide in real-world settings:

- Case Study A : A 65-year-old female patient with essential thrombocythemia experienced significant reduction in platelet counts from 1,200 x 10^9/L to 400 x 10^9/L after six months of Anagrelide treatment, with no adverse thrombo-hemorrhagic events reported.

- Case Study B : A male patient aged 70 presented with severe thrombo-hemorrhagic symptoms due to elevated platelet levels. Following initiation of Anagrelide therapy, his symptoms improved markedly within three weeks, demonstrating the drug's rapid action.

Comparative Efficacy Table

| Treatment Option | Efficacy in Reducing Platelet Count | Tolerability | Onset of Action |

|---|---|---|---|

| Anagrelide | High | Good | Rapid (weeks) |

| Hydroxyurea | Moderate | Variable | Slow (months) |

| Busulfan | Low | Poor | Slow (months) |

作用機序

Anagrelide hydrochloride monohydrate reduces platelet counts by inhibiting cyclic nucleotide phosphodiesterase and the release of arachidonic acid from phospholipase, possibly by inhibiting phospholipase A2. It also causes a dose-related reduction in platelet production by disrupting the postmitotic phase of megakaryocyte maturation .

類似化合物との比較

Hydroxyurea: Another platelet-lowering agent used in the treatment of essential thrombocythaemia. It is often compared with anagrelide in clinical studies.

Busulfan: Used for similar indications but has a different mechanism of action and side effect profile.

Uniqueness: Anagrelide hydrochloride monohydrate is unique in its specific inhibition of platelet aggregation and its ability to lower platelet counts without significantly affecting other blood cell lines. This makes it a valuable therapeutic option for patients with essential thrombocythaemia who are intolerant to other treatments .

生物活性

Anagrelide hydrochloride monohydrate is a pharmacological agent primarily utilized for its platelet-lowering effects in the treatment of thrombocythemia, particularly in patients with myeloproliferative disorders. This article delves into its biological activity, including mechanisms of action, pharmacokinetics, and clinical implications, supported by data tables and relevant research findings.

Anagrelide acts primarily as an inhibitor of phosphodiesterase 3A (PDE3A), which plays a crucial role in regulating cyclic adenosine monophosphate (cAMP) levels within cells. By inhibiting PDE3A, anagrelide increases intracellular cAMP concentrations, which subsequently affects platelet function and megakaryocyte maturation.

- Inhibition of PDE3A : Anagrelide's inhibition of PDE3A leads to decreased platelet aggregation, although significant effects on aggregation are observed only at higher doses than those required for platelet count reduction .

- Impact on Megakaryocytes : Anagrelide also inhibits megakaryocytopoiesis, the process by which megakaryocytes develop from progenitor cells, thereby reducing platelet production .

Pharmacokinetics

The pharmacokinetic profile of anagrelide is characterized by rapid absorption and metabolism:

- Absorption : Following oral administration, anagrelide has approximately 70% bioavailability. Peak plasma concentrations (Cmax) are reached within one hour (Tmax) when taken on an empty stomach .

- Metabolism : Anagrelide is extensively metabolized in the liver via cytochrome P450 1A2 into two major metabolites: 3-hydroxy anagrelide and 2-amino-5,6-dichloro-3,4-dihydroquinazoline. The 3-hydroxy metabolite retains similar efficacy in lowering platelets but exhibits a significantly higher potency against PDE3A .

- Elimination : The plasma half-life of anagrelide is approximately 1.3 hours, with less than 1% excreted unchanged in urine .

Table 1: Pharmacokinetic Parameters of Anagrelide

| Parameter | Value |

|---|---|

| Bioavailability | ~70% |

| Cmax (ng/ml) | 6.7 ± 3.75 |

| Tmax (h) | 1.0 (0.5 - 2.5) |

| Half-life | ~1.3 hours |

| AUC0-t (ng.h/ml) | 17.4 ± 11.2 |

| AUC0-∞ (ng.h/ml) | 17.8 ± 11.6 |

Clinical Studies and Case Reports

Anagrelide has been evaluated in multiple clinical trials for its efficacy and safety profile in patients with various myeloproliferative disorders:

- Efficacy in Essential Thrombocythemia (ET) : In a clinical study involving 942 patients with ET, polycythemia vera (PV), and chronic myelogenous leukemia (CML), anagrelide demonstrated significant reductions in platelet counts with manageable side effects .

- Adverse Effects : Common side effects include headache, palpitations, and gastrointestinal disturbances; however, serious adverse events are rare .

Case Study Example

A notable case involved a patient with ET who experienced recurrent thrombotic events despite standard therapy. Following the initiation of anagrelide treatment at a dose of 0.5 mg/day, the patient achieved stable platelet counts within weeks without significant adverse effects.

特性

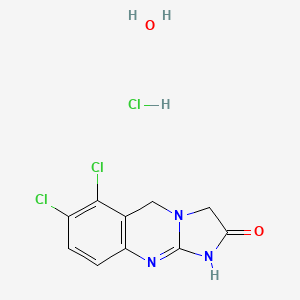

IUPAC Name |

6,7-dichloro-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3O.ClH.H2O/c11-6-1-2-7-5(9(6)12)3-15-4-8(16)14-10(15)13-7;;/h1-2H,3-4H2,(H,13,14,16);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFXXKJQBOJJIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2Cl)Cl)N=C3N1CC(=O)N3.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823178-43-4 | |

| Record name | Anagrelide hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0823178434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-dichloro-1H,2H,3H,5H-imidazolidino[2,1-b]quinazolin-2-one hydrate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANAGRELIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YTM763Y5C8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。